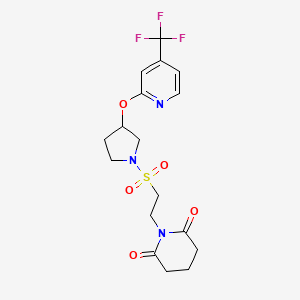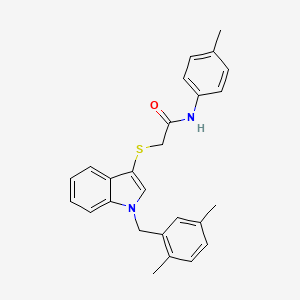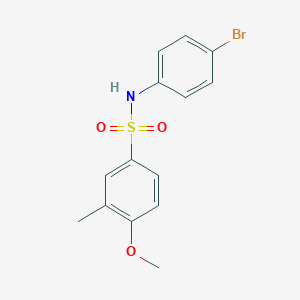![molecular formula C9H19N3O3S3 B2508839 N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide CAS No. 2249138-77-8](/img/structure/B2508839.png)
N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTS is a dithiazepane derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide is not fully understood, but studies have suggested that it may act through different pathways, including the inhibition of DNA synthesis and the activation of apoptotic pathways. N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide has also been shown to modulate the expression of different genes involved in cancer progression and inflammation, suggesting that it may have multiple targets in the cell.
Biochemical and Physiological Effects:
N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide has been shown to have different biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Studies have also suggested that N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide may have anti-inflammatory effects, with some studies showing that it can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide has several advantages for lab experiments, including its easy synthesis and high yield. It is also relatively stable, making it easy to handle and store. However, N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide has some limitations, including its low solubility in water, which may limit its use in some experiments. Additionally, N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide has not been extensively studied in vivo, and its safety profile has not been fully established.
Future Directions
There are several future directions for the study of N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide, including the development of new synthetic methods to improve its yield and solubility, the study of its effects in vivo, and the investigation of its potential applications in different fields, including drug discovery and agriculture. Additionally, the identification of its molecular targets and the elucidation of its mechanism of action may provide insights into its potential therapeutic applications.
Synthesis Methods
N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide can be synthesized using different methods, including the reaction of 1,2,5-thiadiazepane-5-carboxylic acid with dimethyl sulfamide, the reaction of 1,2,5-thiadiazepane-5-carboxylic acid with dimethylamine, and the reaction of 1,2,5-thiadiazepane-5-carboxylic acid with dimethylamine hydrochloride and sodium sulfide. The yield of N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide varies depending on the method used, with the highest yield reported to be 80% using the reaction of 1,2,5-thiadiazepane-5-carboxylic acid with dimethyl sulfamide.
Scientific Research Applications
N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide has been shown to inhibit the growth of different cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide has also been studied for its potential neuroprotective effects, with studies showing that it can protect against neuronal damage caused by oxidative stress and inflammation. Additionally, N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide has been shown to have antimicrobial activity against different bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
N-[2-(dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S3/c1-11(2)18(14,15)8-3-10-9(13)12-4-6-16-17-7-5-12/h3-8H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKKRYOABHHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNC(=O)N1CCSSCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

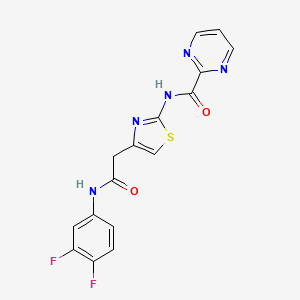
![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2508760.png)
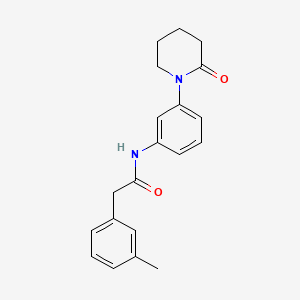
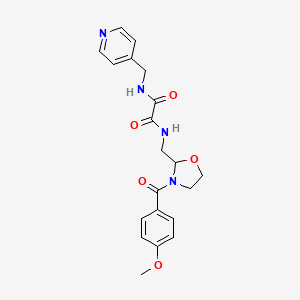
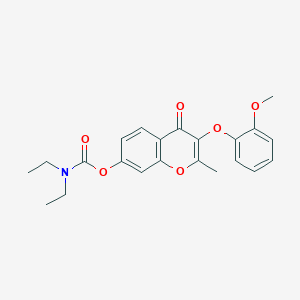
![2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2508766.png)
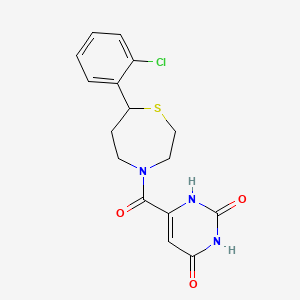
![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)
![ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508769.png)
![3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2508770.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2508771.png)
